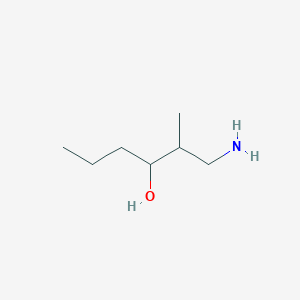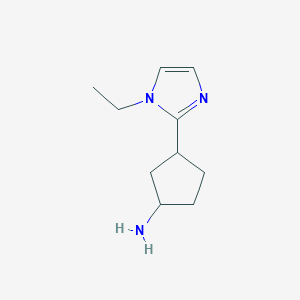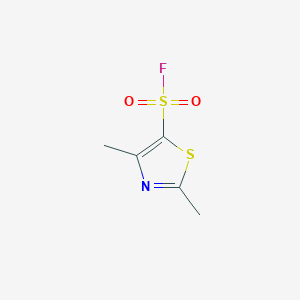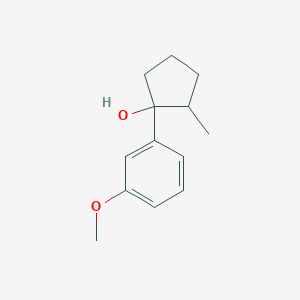![molecular formula C16H23NO B13192217 3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13192217.png)
3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-8-(propan-2-yl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound with a unique structure that includes a phenyl group, an isopropyl group, and an azabicyclo octane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through a multi-step process. One common method involves the reaction of 2,5-dimethoxy-tetrahydrofuran with hydrochloric acid at reflux temperature, followed by the addition of isopropylamine hydrochloride and sodium acetate. Finally, 1,3-acetonedicarboxylic acid is added, and the reaction mixture is stirred for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反应分析
Types of Reactions
3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-ol: A structurally similar compound with different substituents.
8-Oxabicyclo[3.2.1]octan-3-ol: Another bicyclic compound with an oxygen atom in the ring.
Uniqueness
3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of a phenyl group, an isopropyl group, and an azabicyclo octane framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC 名称 |
3-phenyl-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C16H23NO/c1-12(2)17-14-8-9-15(17)11-16(18,10-14)13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3 |
InChI 键 |
BDTLYLOQSHJPNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2CCC1CC(C2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)
![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)



![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)



